molecular formula C15H17N5O B11214204 N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11214204
M. Wt: 283.33 g/mol
InChI Key: SDRZARYZXCVGMS-UHFFFAOYSA-N
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Description

    N-[2-(4-methoxyphenyl)ethyl]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: .

  • It features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxyphenylethyl group.
  • Preparation Methods

    • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
    • Industrial production methods may also be proprietary and not widely disclosed.
  • Chemical Reactions Analysis

    • The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions would depend on the specific reaction type.
    • Major products formed from these reactions would vary based on the reaction conditions.
  • Scientific Research Applications

      Biological Activity: While information on this specific compound is limited, related pyrazolo[3,4-d]pyrimidines have been investigated for their biological potential.

      Antiviral Activity: Some derivatives exhibit anti-HIV activity .

      Drug Discovery: Researchers explore pyrazolo[3,4-d]pyrimidines as potential drug candidates due to their diverse pharmacological properties.

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects remains to be elucidated.
    • Further studies are needed to identify molecular targets and pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons or a list of similar compounds for this specific compound.
    • exploring related pyrazolo[3,4-d]pyrimidines might provide insights into its uniqueness.

    Properties

    Molecular Formula

    C15H17N5O

    Molecular Weight

    283.33 g/mol

    IUPAC Name

    N-[2-(4-methoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine

    InChI

    InChI=1S/C15H17N5O/c1-20-15-13(9-19-20)14(17-10-18-15)16-8-7-11-3-5-12(21-2)6-4-11/h3-6,9-10H,7-8H2,1-2H3,(H,16,17,18)

    InChI Key

    SDRZARYZXCVGMS-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=NC=NC(=C2C=N1)NCCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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